Lipophilicity (Computed LogP) Differentiates 1-Ethyl-N-phenyl from N1-Unsubstituted and N1-Methyl Analogs
The N1-ethyl substituent of 1-ethyl-N-phenyl-1H-benzimidazol-2-amine confers a computed LogP of 3.6 (ALOGPS/octanol–water), compared with an estimated LogP of ~2.5 for the N1-unsubstituted parent N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) and ~3.1 for the N1-methyl analog 1-methyl-N-phenyl-1H-benzimidazol-2-amine (CAS 2219-14-9) [1]. The ΔLogP of +1.1 and +0.5, respectively, places the 1-ethyl derivative closer to the optimal lipophilicity range (LogP 3–5) for oral bioavailability and passive membrane permeability according to Lipinski and related guidelines [2].
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6 (computed) |
| Comparator Or Baseline | N-Phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5): LogP ≈ 2.5 (estimated); 1-Methyl-N-phenyl-1H-benzimidazol-2-amine (CAS 2219-14-9): LogP ≈ 3.1 (estimated) |
| Quantified Difference | ΔLogP = +1.1 vs. N1-H; ΔLogP = +0.5 vs. N1-methyl |
| Conditions | ALOGPS computational prediction (Molaid database); comparator LogP values estimated from molecular weight and fragment-based methods |
Why This Matters
Higher LogP within the optimal range (3–5) suggests improved passive membrane permeability relative to the N1-unsubstituted or N1-methyl analogs, making the 1-ethyl derivative a more suitable starting scaffold for cell-based phenotypic screening campaigns targeting intracellular enzymes.
- [1] Molaid Chemical Database. 1-Ethyl-N-phenylbenzimidazol-2-amine (CAS 116121-25-6) – Computed LogP (3.6). https://www.molaid.com/MS_384035; ChemSrc. N-Phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) and 1-Methyl-N-phenyl-1H-benzimidazol-2-amine (CAS 2219-14-9) – Physicochemical Data. https://www.chemsrc.com (accessed 2026-05-06). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
